molecular formula C13H19F2N5 B11749000 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11749000
M. Wt: 283.32 g/mol
InChI Key: SMUGNJLWVKCVEH-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the individual pyrazole rings, followed by their functionalization and subsequent coupling. Common reagents used in these steps include hydrazines, aldehydes, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as crystallization and chromatography are crucial to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Common in modifying the pyrazole rings, where halogens or other groups can be introduced.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions vary but often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce halogenated pyrazoles.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical pathways, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • 1-(difluoromethyl)-1H-pyrazole
  • 5-methyl-1-(propan-2-yl)-1H-pyrazole
  • 1-(difluoromethyl)-3-methyl-1H-pyrazole

Uniqueness

What sets {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine apart is its dual pyrazole structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[2-(difluoromethyl)pyrazol-3-yl]-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-9(2)19-10(3)11(7-18-19)6-16-8-12-4-5-17-20(12)13(14)15/h4-5,7,9,13,16H,6,8H2,1-3H3

InChI Key

SMUGNJLWVKCVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C(C)C)CNCC2=CC=NN2C(F)F

Origin of Product

United States

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